An In-depth Technical Guide to (2-Fluoro-5-methylphenyl)hydrazine hydrochloride
An In-depth Technical Guide to (2-Fluoro-5-methylphenyl)hydrazine hydrochloride
This guide provides a comprehensive technical overview of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride, a key reagent in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth information on its properties, synthesis, applications, and safe handling.
Introduction
(2-Fluoro-5-methylphenyl)hydrazine hydrochloride has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the phenyl ring, allows for the synthesis of diverse and complex molecular architectures. This guide will delve into the critical aspects of this compound, providing practical insights and methodologies for its effective utilization in a research and development setting.
Core Properties and Identification
The fundamental identification of a chemical compound begins with its CAS number, which for (2-Fluoro-5-methylphenyl)hydrazine hydrochloride is 388080-67-9 [1][2][3][4]. A thorough understanding of its physicochemical properties is paramount for its application in synthesis.
Physicochemical Characteristics
A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for designing reaction conditions, purification strategies, and ensuring the stability of the compound.
| Property | Value | Source(s) |
| CAS Number | 388080-67-9 | [1][2][3][4] |
| Molecular Formula | C7H10ClFN2 | [1][2] |
| Molecular Weight | 176.62 g/mol | [2] |
| Appearance | White to light yellow to pink-beige crystalline powder | [5] |
| Melting Point | 197 °C | |
| Solubility | Soluble in water | [6][7] |
| SMILES | NNC1=CC(C)=CC=C1F.[H]Cl |
Note: Some properties listed are for structurally similar compounds and should be considered as indicative.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the positions of the fluorine and methyl substituents.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H and C-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Researchers can obtain compound-specific data from commercial suppliers upon request[8].
Synthesis and Reactivity
General Synthesis Pathway
Phenylhydrazine hydrochlorides are typically synthesized through a three-step process involving diazotization, reduction, and salt formation[9][10]. The synthesis of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride would follow a similar pathway, starting from 2-fluoro-5-methylaniline.
A general, illustrative protocol for a related compound, 2-ethylphenylhydrazine hydrochloride, involves the following steps[11]:
-
Diazotization: The starting aniline (e.g., 2-ethylaniline) is treated with a solution of sodium nitrite in the presence of concentrated hydrochloric acid at low temperatures (0-14°C) to form the corresponding diazonium salt[11].
-
Reduction: The diazonium salt is then reduced, for example, using a solution of tin(II) chloride dihydrate in hydrochloric acid, while maintaining a low temperature (5-10°C)[11].
-
Isolation and Purification: The resulting hydrochloride salt precipitates and can be collected by filtration. Further purification can be achieved by recrystallization, often involving treatment with decolorizing carbon[11].
Key Reactivity and Applications
The primary utility of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride lies in its role as a precursor in various chemical transformations, most notably the Fischer indole synthesis.
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system, a privileged scaffold in medicinal chemistry[12][13]. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with a ketone or aldehyde[14].
Mechanism Overview: The accepted mechanism involves several key steps[14]:
-
Formation of the phenylhydrazone from the hydrazine and a carbonyl compound.
-
Tautomerization to an ene-hydrazine.
-
Loss of ammonia and subsequent aromatization to form the indole ring.
Experimental Protocol Example (Adapted from related procedures): A general procedure for the Fischer indole synthesis using a substituted phenylhydrazine hydrochloride is as follows[14][15]:
-
A mixture of the (substituted)phenylhydrazine hydrochloride (1 equivalent) and a ketone or aldehyde (1-1.2 equivalents) is prepared in a suitable solvent, such as glacial acetic acid[14].
-
The reaction mixture is stirred, and the progress is monitored by Thin Layer Chromatography (TLC). The reaction can be conducted at room temperature or reflux, depending on the reactivity of the substrates[14].
-
Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., 1 M NaOH)[14].
-
The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane)[14].
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude indole product, which can be further purified by column chromatography or recrystallization[16].
Beyond indole synthesis, hydrazines and their derivatives are versatile intermediates in the synthesis of a wide range of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles[17]. These heterocyclic motifs are prevalent in many biologically active molecules, with applications as antitumor, antimicrobial, and anti-inflammatory agents[17].
Safety, Handling, and Storage
Hazard Identification
(2-Fluoro-5-methylphenyl)hydrazine hydrochloride is classified as a hazardous substance. The primary hazards are summarized below:
| Hazard Statement | Description | GHS Code(s) |
| Harmful if swallowed | May cause harm if ingested. | H302[2][8] |
| Causes skin irritation | Can cause redness, itching, and inflammation upon skin contact. | H315[2][8] |
| Causes serious eye irritation | Can cause significant eye irritation, potentially leading to damage. | H319[2][8] |
| May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract. | H335[2][8] |
The GHS pictogram associated with these hazards is the exclamation mark (GHS07)[18].
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict safety protocols must be followed when handling this compound:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure[19][20]. Ensure that eyewash stations and safety showers are readily accessible[19].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield[18].
-
Hand Protection: Use appropriate chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling[20].
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact[18].
-
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound[18]. Do not breathe dust, and avoid contact with skin, eyes, and clothing[21].
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride:
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area[18]. It is recommended to store under an inert atmosphere, such as nitrogen, at temperatures between 2-8°C[2].
-
Incompatible Materials: Keep away from strong oxidizing agents and bases[19].
-
Stability: The compound is generally stable under normal storage conditions[18].
Conclusion
(2-Fluoro-5-methylphenyl)hydrazine hydrochloride is a valuable and versatile reagent in organic synthesis, particularly for the construction of indole-based scaffolds and other heterocyclic systems of medicinal importance. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.
References
- Chemsigma. (2-Fluoro-5-methylphenyl)hydrazine, HCl [388080-67-9].
- Arctom Scientific. CAS NO. 388080-67-9 | (2-Fluoro-5-methylphenyl)hydrazine, HCl.
- Dana Bioscience. (2-Fluoro-5-methylphenyl)hydrazine, HCl.
- ChemicalBook. (2-Fluoro-5-Methylphenyl)hydrazine, HCl | 388080-67-9.
- Biosynth. 5-Fluoro-2-methylphenylhydrazine hydrochloride | 325-50-8.
- Loba Chemie. PHENYL HYDRAZINE HYDROCHLORIDE | Laboratory Chemicals.
- 5-Fluoro-2-methylphenylhydrazine hydrochloride.
- BLD Pharm. 388080-67-9|(2-Fluoro-5-methylphenyl)hydrazine hydrochloride.
- AMERICAN ELEMENTS. (2-methoxy-5-methylphenyl)hydrazine hydrochloride | CAS 65208-14-2.
- Synquest Labs. 5-Fluoro-2-methylphenylhydrazine hydrochloride.
- BLD Pharm. 293330-02-6|(2-Fluoro-5-methylphenyl)hydrazine.
- Cayman Chemical. 2-fluoro MBZP (hydrochloride).
- BLD Pharm. 5052-05-1|(2-Fluoro-4-methylphenyl)hydrazine hydrochloride.
- ResearchGate. (2021). Fischer Indole Synthesis.
- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted...
- Organic Syntheses Procedure. 2-methylindole.
- Fisher Scientific. SAFETY DATA SHEET.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- ResearchGate. Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
- PMC - NIH. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
- Capot Chemical. MSDS of (2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine.
- PMC - NIH. New 3H-Indole Synthesis by Fischer's Method. Part I.
- NIH. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
- ijarsct. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid.
- Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride.
- NCBI - NIH. TABLE 3-2, Physical and Chemical Properties of Hydrazines.
- Sigma-Aldrich. 2-Ethylphenylhydrazine 98 19398-06-2.
- Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and The. (2023). Middle East Research Journal of Engineering and Technology.
- PrepChem.com. Synthesis of 2-Ethylphenylhydrazine Hydrochloride.
- Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.
- Elam Pharma. 2-Methyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 92304-54-6.
Sources
- 1. (2-Fluoro-5-methylphenyl)hydrazine, HCl [388080-67-9] | Chemsigma [chemsigma.com]
- 2. arctomsci.com [arctomsci.com]
- 3. danabiosci.com [danabiosci.com]
- 4. (2-Fluoro-5-Methylphenyl)hydrazine, HCl | 388080-67-9 [chemicalbook.com]
- 5. 59-88-1 CAS | PHENYL HYDRAZINE HYDROCHLORIDE | Laboratory Chemicals | Article No. 05221 [lobachemie.com]
- 6. biosynth.com [biosynth.com]
- 7. 2-Ethylphenylhydrazine 98 19398-06-2 [sigmaaldrich.com]
- 8. 388080-67-9|(2-Fluoro-5-methylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 9. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 10. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. synquestlabs.com [synquestlabs.com]
- 19. fishersci.com [fishersci.com]
- 20. capotchem.com [capotchem.com]
- 21. carlroth.com:443 [carlroth.com:443]
